3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine

Description

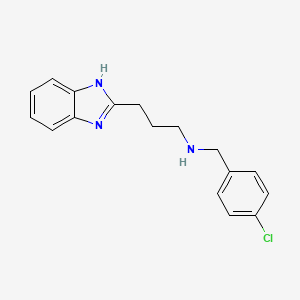

3-(1H-Benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is a benzimidazole derivative featuring a three-carbon propylamine chain linking the benzimidazole core to a 4-chlorobenzyl group.

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C17H18ClN3/c18-14-9-7-13(8-10-14)12-19-11-3-6-17-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,7-10,19H,3,6,11-12H2,(H,20,21) |

InChI Key |

NDLVRBXFWWAUTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE typically involves the following steps:

Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between the target compound and its analogs:

Key Observations

Chain Length and Flexibility: The target compound’s propanamine linker (3-carbon chain) may enhance molecular flexibility compared to the methanamine (1-carbon) in the analog from . This could improve binding to biological targets, such as enzymes or receptors, by allowing better spatial alignment .

Biological Activity: The 4-chlorobenzyl group is a common feature in compounds with antimicrobial and plant growth-modulating properties. Analogs with imidazole or guanidine substituents () exhibit strong binding to MRSA targets (-7.2 to -7.3 kcal/mol), implying that the target compound’s benzimidazole core could confer similar activity if optimized .

Synthesis and Characterization :

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is a benzimidazole derivative that has garnered interest in the pharmaceutical field due to its potential biological activities. Benzimidazole derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine can be represented as follows:

This compound features a benzimidazole moiety, which is often associated with significant biological activity.

Research indicates that benzimidazole derivatives can exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds like 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Interaction with Receptors : These compounds often interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Some benzimidazole derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, a study involving various benzimidazole compounds showed significant cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine | HCT116 | 0.12 |

| Other Benzimidazole Derivatives | SW480 | 2.00 |

The compound's IC50 values suggest potent inhibitory effects on cancer cell proliferation, particularly in colorectal cancer models .

Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies have shown that benzimidazole derivatives possess significant antibacterial properties. The compound was tested against Pseudomonas aeruginosa , revealing a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .

Case Study 1: Colorectal Cancer Treatment

A recent study evaluated the efficacy of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine in inhibiting Wnt-dependent transcription in colorectal cancer cells. The results indicated that the compound significantly reduced cell proliferation and induced apoptosis in vitro. Furthermore, in vivo experiments demonstrated reduced tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was assessed for its antimicrobial activity against various strains of bacteria. The findings revealed that it effectively inhibited the growth of Gram-negative bacteria, particularly Pseudomonas aeruginosa, with a notable reduction in bacterial load in treated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.